Hexamethyldisilazane
Overview
Description
Hexamethyldisilazane (HMDS) is a silicon-based compound commonly used in silylation reactions to protect or modify functional groups in organic compounds. It is especially known for its effectiveness in silylating amino, hydroxyl, sulfhydryl, and carbonyl groups, facilitating their use in various chemical synthesis and analysis processes.
Synthesis Analysis
HMDS is synthesized through processes involving the reaction of chlorosilanes with ammonia, leading to the formation of silazanes, which are then further processed to yield HMDS. The synthesis route is critical for ensuring the purity and yield of HMDS, impacting its effectiveness in subsequent chemical applications.
Molecular Structure Analysis
The molecular structure of HMDS has been studied using gas phase electron diffraction and other analytical techniques, revealing its unique conformation. HMDS consists of two trimethylsilyl groups attached to a central nitrogen atom, giving it distinct chemical properties and reactivity patterns.
Chemical Reactions and Properties
HMDS participates in various chemical reactions, including silylation, amidination, and hydroboration. These reactions exploit HMDS's ability to transfer its trimethylsilyl groups to other molecules, altering their physical and chemical properties for specific applications, such as improving compound volatility or modifying surface characteristics.
Physical Properties Analysis
The physical properties of HMDS, including its boiling point, density, and solubility, are crucial for its handling and application in laboratory and industrial settings. HMDS is a colorless liquid at room temperature, with a relatively low boiling point, making it suitable for processes requiring volatile silylating agents.
Chemical Properties Analysis
The chemical properties of HMDS, such as its reactivity with water and other functional groups, define its role in silylation and other chemical processes. HMDS is highly reactive with moisture, necessitating careful handling and storage conditions to maintain its effectiveness.
- (Chu & Huckin, 1980): Chemistry of hexamethyldisilazane, including its reactions with β-diketones and amination of β-triketones.
- (Firouzabadi & Karimi, 1993): Study on the zinc chloride-catalyzed silylation of alcohols and phenols by HMDS.
- (Fjeldberg, 1984): Analysis of the molecular structure and conformation of hexamethyldisilazane by gas phase electron diffraction.
- (Gun'ko et al., 2000): Mechanism and kinetics of hexamethyldisilazane reaction with a fumed silica surface.
- (Sereda & Wilhelm, 2007): Study on hexamethyldisilazane sodium salt as a highly active Lewis base catalyst for the Staudinger reaction.
Scientific Research Applications
Silylation of Alcohols and Phenols : HMDS catalyzes the selective silylation of alcohols and phenols in acetonitrile, aiding in the separation of amines and thiols from alcohols (Firouzabadi & Karimi, 1993).
Protection of Alcohols, Amines, and Acids : Together with chlorotrimethylsilane, HMDS effectively protects various organic compounds, showing selectivity for different types of alcohols and aminoalcohols (Cossy & Pale, 1987).
Silylation and Amination in Organic Synthesis : It is utilized for silylating β-diketones and aminating β-triketones, providing efficient methods for enaminodiketone formation and synthesis (Chu & Huckin, 1980).
Preparation of Plant Chromosomes for Microscopy : HMDS treatment is equivalent to critical point drying for preparing plant chromosomes for low voltage field emission scanning electron microscopy (Bock, Duschanek, & Martin, 1999).
Modification of Silica Xerogel Films : Chemical modification with HMDS reduces the porosity of silica xerogel films, likely due to condensation or reactions between neighboring trimethylsilyl surface groups (Himcinschi et al., 2002).
Improvement of Li-Ion Batteries : Adding HMDS to lithium-ion battery electrolytes significantly enhances storage stability, thermal stability, and electrochemical properties (Qian, 2011).
Plasma-Polymerized Films : Plasma-polymerized HMDS films show thermal stability and desirable dielectric properties after various post-deposition treatments (Novotný & Biederman, 1989).
Drying Agent for Pollen Scanning Electron Microscopy : HMDS is a low-cost, effective drying agent for pollen SEM, providing robust images without specialized equipment or time (Chissoe, Vezey, & Skvarla, 1994).
Safety And Hazards
Future Directions
Hexamethyldisilazane has many applications in heterocyclic chemistry . Studies between 2016 and 2022 have showcased a variety of strategies utilizing hexamethyldisilazane in heterocyclic chemistry . The majority of these works presented reactions aligned with green chemistry concepts, such as solvent-free conditions, microwave-assisted reactions, one-pot procedures, and atom economy protocols .
properties
IUPAC Name |
[dimethyl-(trimethylsilylamino)silyl]methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUAGWLWBBFQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19NSi2 | |
Record name | HEXAMETHYL DISILAZANE | |
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Related CAS |
27495-70-1, Array | |
Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, homopolymer | |
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Record name | Hexamethyldisilazane | |
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DSSTOX Substance ID |
DTXSID2025395 | |
Record name | Hexamethyldisilazane | |
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Molecular Weight |
161.39 g/mol | |
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Physical Description |
Hexamethyl disilazane appears as a liquid. May be toxic by ingestion. Irritates skin and eyes. Vapors are heavier than air. May emit highly toxic nitrogen oxide fumes when heated to decomposition. Used to make other chemicals., Liquid | |
Record name | HEXAMETHYL DISILAZANE | |
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Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)- | |
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Boiling Point |
125 °C | |
Record name | HEXAMETHYLDISILAZANE | |
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Flash Point |
48 °F (NFPA, 2010), 27 °C, 81 °F (27 °C) closed cup, 14 °C (closed cup) /from table/ | |
Record name | HEXAMETHYL DISILAZANE | |
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Record name | Hexamethyldisilazane | |
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Record name | HEXAMETHYLDISILAZANE | |
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Solubility |
Soluble in acetone, benzene, ethyl ether, heptane, perchloroethylene, Insol in water, reacts slowly, In water, 392 mg/l @ 25 °C /Estimated/ | |
Record name | HEXAMETHYLDISILAZANE | |
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Density |
0.7741 g/cu cm at 25 °C | |
Record name | HEXAMETHYLDISILAZANE | |
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Vapor Pressure |
13.8 [mmHg], 13.8 mm Hg at 25 °C | |
Record name | Hexamethyldisilazane | |
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Product Name |
Hexamethyldisilazane | |
Color/Form |
Colorless liquid | |
CAS RN |
999-97-3, 4039-32-1 | |
Record name | HEXAMETHYL DISILAZANE | |
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Record name | HEXAMETHYLDISILAZANE | |
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Retrosynthesis Analysis
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Citations
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